Supplier-Available Purity: 98.0% by Bidepharm Surpasses Typical 95% Specification
The target compound is commercially available at a certified purity of 98.0% from Bidepharm, which exceeds the standard 95.0% purity offered by most suppliers for this compound class, including the 95.0% (GC) specification from TCI for the same compound [REFS-1, REFS-2]. For the close analog 2-chloro-4-iodopyridine-3-carbonitrile (CAS 1171919-75-7), the highest commercial purity found is 97%, and for 3-bromo-4-iodopyridine-2-carbonitrile (CAS 2866308-37-2) no purity specification exceeding 95% is publicly available from major suppliers [REFS-3, REFS-4]. The 98.0% purity specification is verified by batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by the supplier .
| Evidence Dimension | Commercial purity specification (as certified by supplier QC) |
|---|---|
| Target Compound Data | 98.0% (Bidepharm, batch-verified with NMR/HPLC/GC) |
| Comparator Or Baseline | 95.0% (GC) for same compound from TCI (F1386) ; 97% for 2-chloro-4-iodopyridine-3-carbonitrile (Indagoo/CymitQuimica) ; No specification >95% publicly available for 3-bromo-4-iodopyridine-2-carbonitrile |
| Quantified Difference | 3.0 percentage points higher purity vs. TCI specification; 1.0 percentage point higher vs. best available chloro-analog purity |
| Conditions | Supplier-certified purity specifications from commercial catalogs; Bidepharm batch QC includes NMR, HPLC, GC |
Why This Matters
Higher purity reduces the need for pre-reaction purification steps and improves stoichiometric control in subsequent synthetic transformations, directly translating to higher yields and lower procurement risk for multi-step medicinal chemistry campaigns.
